Regioisomeric Differentiation: 3-Isopropylsulfonyl vs 4-Isopropylsulfonyl Substitution
The target compound is the 3-isopropylsulfonyl-substituted regioisomer, whereas the close analog N-(2-cyanophenyl)-4-(isopropylsulfonyl)benzamide (CAS 919847-63-5) bears the sulfonyl group at the para position . Both share the identical molecular formula (C₁₇H₁₆N₂O₃S, MW 328.39) and differ only in the substitution position on the central benzamide ring. No published head-to-head biological comparison exists; however, regioisomeric benzamide analogs in patent literature exhibit divergent cellular activity profiles, with meta-substituted variants often showing distinct target engagement patterns compared to para-substituted counterparts [1]. For procurement, the 3-substituted and 4-substituted isomers are chemically distinct entities, requiring separate CAS numbers and independent analytical method validation.
| Evidence Dimension | Positional isomer identity and molecular formula |
|---|---|
| Target Compound Data | C₁₇H₁₆N₂O₃S, MW 328.39, 3-(isopropylsulfonyl) substitution |
| Comparator Or Baseline | C₁₇H₁₆N₂O₃S, MW 328.39, 4-(isopropylsulfonyl) substitution (CAS 919847-63-5) |
| Quantified Difference | Same molecular formula and mass; identical by elemental analysis and nominal MS; differentiation requires NMR or HPLC retention time |
| Conditions | Structural identity confirmed by CAS registry differentiation and supplier analytical certificates |
Why This Matters
Regioisomers cannot be substituted in biological assays without independent validation, as substitution position alters target binding geometry and pharmacokinetics.
- [1] Souers AJ, Wendt MD, Park CM, Ding H. Apoptosis-inducing agents for the treatment of cancer and immune and autoimmune diseases. US Patent US20100087456A1, 2010. https://patents.google.com/patent/US20100087456A1/en View Source
